Source and Classification
SNIPER(ABL)-062 is a novel compound designed as a protein degradation inducer targeting the BCR-ABL oncoprotein, which is implicated in certain types of leukemia, particularly chronic myeloid leukemia. It belongs to the SNIPER (Specific and Nongenetic inhibitor of apoptosis protein-dependent Protein Erasers) family, which utilizes a dual-targeting mechanism to induce protein degradation. The compound is classified as a small molecule that binds to an allosteric site on the BCR-ABL protein while simultaneously recruiting E3 ubiquitin ligases, leading to targeted degradation of the protein .
Methods and Technical Details
The synthesis of SNIPER(ABL)-062 involves a strategic combination of a kinase inhibitor and an inhibitor of apoptosis protein ligand. Specifically, it is synthesized from ABL001, a selective BCR-ABL inhibitor, linked to LCL-161, an IAP antagonist. The synthesis process includes several steps:
Structure and Data
The molecular formula for SNIPER(ABL)-062 is , indicating a complex structure with multiple functional groups that facilitate its interaction with target proteins. The compound features:
The three-dimensional structure can be visualized using computational modeling tools, revealing the orientation necessary for effective allosteric binding .
Reactions and Technical Details
SNIPER(ABL)-062 operates through a mechanism that involves the formation of a ternary complex with BCR-ABL and an E3 ubiquitin ligase. Key reactions include:
These reactions are critical for its function as an anti-cancer agent .
Process and Data
The mechanism of action of SNIPER(ABL)-062 involves several stages:
This process not only reduces levels of BCR-ABL but also has implications for downstream signaling pathways associated with cancer progression .
Physical and Chemical Properties
SNIPER(ABL)-062 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological assays and therapeutic settings .
Scientific Uses
SNIPER(ABL)-062 has significant potential in cancer research and therapy:
Targeted protein degradation (TPD) represents a paradigm shift from conventional inhibition strategies by enabling the complete elimination of disease-causing proteins. SNIPER(ABL)-062 (Specific and Nongenetic IAP-dependent Protein Eraser) exemplifies this approach, leveraging the ubiquitin-proteasome system (UPS) to degrade the oncogenic BCR-ABL fusion protein—a key driver in chronic myeloid leukemia (CML).
SNIPER(ABL)-062 is a heterobifunctional molecule comprising three elements:
Upon cellular entry, SNIPER(ABL)-062 simultaneously engages BCR-ABL and IAP E3 ligases, inducing a ternary complex. Structural studies confirm that linker length critically influences complex stability; optimal spacing (e.g., ~10–15 Å) maximizes ubiquitin transfer efficiency [5] [8]. Within this complex, the E3 ligase catalyzes polyubiquitination of surface lysine residues on BCR-ABL, tagging it for proteasomal destruction.
| Target | Ligand | IC₅₀ (nM) | Role in Ternary Complex |
|---|---|---|---|
| BCR-ABL (allosteric) | ABL001 derivative | 35–360 | POI recruitment |
| cIAP1 | LCL-161 derivative | 4.8–86 | E3 ligase recruitment |
| XIAP | LCL-161 derivative | 67–120 | E3 ligase recruitment |
Polyubiquitinated BCR-ABL is recognized by the 26S proteasome, unfolded, and processively degraded into small peptides. Notably, SNIPER(ABL)-062 operates catalytically: a single molecule can facilitate multiple degradation cycles, enabling sub-stoichiometric efficacy [6] [7]. This contrasts with occupancy-driven inhibitors (e.g., imatinib), which require sustained target saturation. Key mechanistic features include:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5